molecular formula C13H18O2 B1264973 Aureonitol CAS No. 71774-51-1

Aureonitol

Cat. No. B1264973
CAS RN: 71774-51-1
M. Wt: 206.28 g/mol
InChI Key: DTLKTHCXEMHTIQ-DBCNHVMASA-N
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Description

Synthesis Analysis

Aureonitol has been a subject of interest due to its challenging synthesis, which validates its intricate molecular structure. A pivotal study by Jervis and Cox (2008) details the total synthesis and proof of the relative stereochemistry of (-)-aureonitol. They utilized a stereoselective intramolecular allylation to introduce the stereotriad in the tetrahydrofuran ring, confirming the (2S,3R,4S) absolute configuration of stereocenters. This synthesis pathway is instrumental in understanding aureonitol's complex nature and sets a foundation for further chemical investigations (Jervis & Cox, 2008).

Molecular Structure Analysis

The molecular structure of aureonitol is characterized by its tetrahydrofuran core, a feature that is crucial for its biological activity. The determination of its relative and absolute stereochemistry was a significant milestone, achieved through meticulous synthetic efforts that matched the natural product's NMR data. This structural elucidation not only confirmed its configuration but also facilitated further studies on its interaction with biological targets and synthesis of analogs.

Chemical Reactions and Properties

Aureonitol's chemical reactions are primarily focused on its functionalization and the exploration of its biological activities. One of the notable chemical properties of aureonitol is its ability to undergo cycloaddition reactions, as demonstrated by the synthesis of novel heterodimers like aureochaeglobosins, which exhibit significant cytotoxic activities. These reactions highlight the potential of aureonitol as a scaffold for developing therapeutic agents (Yang et al., 2018).

Physical Properties Analysis

The physical properties of aureonitol, such as solubility, melting point, and optical rotation, are intrinsic to its molecular structure. While specific studies on these properties are limited, they are crucial for its handling, formulation, and application in experimental settings. These properties are inferred from its synthesis and structural analysis, providing insights into its behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties of aureonitol, including its reactivity and stability, are integral to its utility in scientific research. Its ability to inhibit influenza replication through targeting the virus's surface glycoprotein hemagglutinin illustrates its potent biological activity. Molecular modeling studies have shown aureonitol's potential to dock in the sialic acid binding site of hemagglutinin, forming hydrogen bonds with conserved residues, indicating its promise for antiviral drug design (Sacramento et al., 2015).

Scientific Research Applications

Anti-Influenza Activity

Aureonitol, a natural product derived from fungi, has demonstrated notable potential in inhibiting influenza virus replication. This compound is particularly effective against influenza A(H3N2) strains, showing a high efficacy with low cytotoxicity. Its mechanism involves inhibiting influenza hemagglutination, thereby impairing virus adsorption. Molecular modeling studies have indicated that aureonitol interacts with the sialic acid binding site of hemagglutinin, a key surface glycoprotein of the influenza virus, making it a promising candidate for anti-influenza drug design (Sacramento et al., 2015).

Cytotoxicity Against Cancer Cells

Aureochaeglobosins, which are [4 + 2] cycloaddition heterodimers of chaetoglobosin and aureonitol derivatives, have shown significant cytotoxicities against human cancer cells, particularly MDA-MB-231 breast cancer cells. These compounds exhibit this effect through their unique structural composition, providing insights into the potential application of aureonitol derivatives in cancer treatment (Yang et al., 2018).

Antineuroinflammatory Activity

Aureonitol and its analogues have been studied for their antineuroinflammatory activities. Certain aureonitol derivatives can attenuate the production of inflammatory mediators, such as nitric oxide and various interleukins, in microglial cells. This action is crucial in the context of neurodegenerative diseases, where overexpression of pro-inflammatory factors is a common issue. These findings highlight the potential of aureonitol derivatives in managing neuroinflammation and neurodegenerative diseases (Ju et al., 2021).

Structural and Synthetic Studies

Research on aureonitol also includes its total synthesis and confirmation of stereochemistry. These studies are essential for understanding the molecular structure of aureonitol and its natural derivatives. They provide a foundation for future drug development and synthetic modifications that could enhance the therapeutic potential of aureonitol (Jervis & Cox, 2008).

Antimicrobial and Anti-inflammatory Properties

Further investigations into aureonitol-related compounds have revealed antimicrobial and anti-inflammatory properties. These studies expand the potential application of aureonitol in treating various infections and inflammatory conditions, thereby broadening the scope of its therapeutic utility (Ruan et al., 2018).

Safety And Hazards

Aureonitol has been found to be safe for in vitro use . It has very low cytotoxicity, similar to OST; these compounds had CC 50 values of 1426 ± 13 μM and 2132 ± 26 μM, respectively when tested in cell cultures that were 100% confluent .

Future Directions

The chemical structure of aureonitol is promising for future anti-influenza drug design . Its ability to inhibit influenza replication through targeting the virus’s surface glycoprotein hemagglutinin illustrates its potent biological activity . This indicates its promise for antiviral drug design .

properties

IUPAC Name

(2S,3R,4S)-2-[(1E)-buta-1,3-dienyl]-4-[(1E,3E)-penta-1,3-dienyl]oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-3-5-7-8-11-10-15-12(13(11)14)9-6-4-2/h3-9,11-14H,2,10H2,1H3/b5-3+,8-7+,9-6+/t11-,12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLKTHCXEMHTIQ-DBCNHVMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC1COC(C1O)C=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/[C@H]1CO[C@H]([C@@H]1O)/C=C/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601038840
Record name Aureonitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601038840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aureonitol

CAS RN

71774-51-1
Record name Aureonitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071774511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aureonitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601038840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AUREONITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23F04FI61S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
282
Citations
PJ Jervis, LR Cox - The Journal of Organic Chemistry, 2008 - ACS Publications
… (1) It was clear from this comparison that 2 and Bohlmann’s aureonitol are not the same compound; thus we have proven by independent synthesis that aureonitol does not contain the …
Number of citations: 24 pubs.acs.org
RG Marwah, MO Fatope, ML Deadman, YM Al-Maqbali… - Tetrahedron, 2007 - Elsevier
… (−)-Musanahol (1) and 3-epi-aureonitol (5) were present in the culture filtrate of the fungus. 3-epi-Aureonitol (5) completely inhibited the growth of Streptococcus pyogenes at 15.63μg/…
Number of citations: 86 www.sciencedirect.com
MH Yang, ML Gu, C Han, XJ Guo, GP Yin, P Yu… - Organic …, 2018 - ACS Publications
Aureochaeglobosins A–C (1–3), three novel [4 + 2] cycloaddition heterodimers of chaetoglobosin and aureonitol derivatives, were obtained from the culture of endophytic fungus …
Number of citations: 57 pubs.acs.org
F Ju, QX Kuang, QZ Li, LJ Huang, WX Guo… - Journal of Natural …, 2021 - ACS Publications
Overexpression of various pro-inflammatory factors in microglial cells tends to induce neurodegenerative diseases, for which there is no effective therapy available. Aureonitol (1) and …
Number of citations: 19 pubs.acs.org
CQ Sacramento, A Marttorelli, N Fintelman-Rodrigues… - PLoS …, 2015 - journals.plos.org
… Aureonitol has been isolated from different species of the genus Chaetomium, from pure … aureonitol on influenza replication have not been characterized. We show here that aureonitol …
Number of citations: 33 journals.plos.org
T Nakazawa, K Ishiuchi, M Sato… - Journal of the …, 2013 - ACS Publications
Postgenomic analysis revealed that many microorganisms carry numerous secondary metabolite biosynthetic genes on their genome. However, activities of those putative genes are …
Number of citations: 51 pubs.acs.org
BH Ruan, ZF Yu, XQ Yang, YB Yang, M Hu… - Natural product …, 2018 - Taylor & Francis
… aureonitol and cytochalasan were isolated from Chaetomium globosum fermented in Chinese yam (Dioscorea opposita) and determined as 10,11-dihydroxyl- aureonitol (1… of aureonitol, …
Number of citations: 32 www.tandfonline.com
WR Abraham, HA Arfmann - Phytochemistry, 1992 - Elsevier
… Because the data published for aureonitol were identical to our compound, the structure of aureonitol has to lx revised. To compare our metabolite with the fungal metabolite reported by …
Number of citations: 27 www.sciencedirect.com
CQ Sacramento, A Marttorelli, N Fintelman-Rodrigues… - Plos one, 2015 - journals.plos.org
Correction: Aureonitol, a Fungi-Derived Tetrahydrofuran, Inhibits Influenza Replication by Targeting Its Surface Glycoprotein He … Correction: Aureonitol, a Fungi-Derived …
Number of citations: 1 journals.plos.org
G Jadhav, P Kadam, G Nagargoje, A Bondge… - 2023 - wjpr.s3.ap-south-1.amazonaws.com
… Aureonitol has been isolated from different species of the genus Chaetomium, from pure … aureonitol on influenza replication have not been characterized. We show here that aureonitol …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com

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